(3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
(3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a chiral compound with a unique structure that includes a tetrahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion of the resulting trans-octahydro-indol-2-one to an optionally protected carboxylic acid group . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,7R,7aS)-2-(2,3-Dimethylphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- (3R,3aR,4S,7R,7aS)-3-(Allyloxy)hexahydro-4,7-epoxyisobenzofuran-1(3H)-one
Uniqueness
(3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
20141-47-3 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(3aR,7aS)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H13NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2/t11-,12+ |
InChI Key |
QJDASFMHCXUEQK-TXEJJXNPSA-N |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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